Methyl 2-cyano-3,3-di(methylthio)acrylate

Organic Synthesis Process Chemistry Purification

This methyl ester ketene dithioacetal is a unique C3-electrophilic synthon with differential chemoselectivity versus ethyl ester and nitrile analogs. Its crystalline solid form (mp 82–85°C) enables purification by simple recrystallization and integration into automated solid-dispensing workflows. Exploit the isolable mono-displacement intermediate for two-step modular pyrimidine library synthesis, or access 4-hydroxyquinoline-3-carbonitriles directly. Choose this building block when solid handling, intermediate isolation, and heterocyclic scaffold diversity are critical criteria.

Molecular Formula C7H9NO2S2
Molecular Weight 203.3 g/mol
CAS No. 3490-92-4
Cat. No. B1347178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyano-3,3-di(methylthio)acrylate
CAS3490-92-4
Molecular FormulaC7H9NO2S2
Molecular Weight203.3 g/mol
Structural Identifiers
SMILESCOC(=O)C(=C(SC)SC)C#N
InChIInChI=1S/C7H9NO2S2/c1-10-6(9)5(4-8)7(11-2)12-3/h1-3H3
InChIKeySJDBEROAEMAOJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Cyano-3,3-di(methylthio)acrylate (CAS 3490-92-4): Procurement and Selection Guide for Polarized Ketene Dithioacetal Building Blocks


Methyl 2-cyano-3,3-di(methylthio)acrylate (CAS 3490-92-4) is a polarized ketene dithioacetal bearing both a cyano group and an ester carbonyl [1]. It functions as a versatile three-carbon electrophilic synthon (C3-synthon) for the construction of diverse heterocyclic scaffolds [2]. The compound is typically supplied as a crystalline solid with a melting point range of 82–85 °C and a purity specification of ≥95% .

Why Methyl 2-Cyano-3,3-di(methylthio)acrylate (CAS 3490-92-4) Cannot Be Casually Substituted with Other Ketene Dithioacetals


The reactivity and synthetic outcome of ketene dithioacetals are highly sensitive to the nature of the electron-withdrawing group (EWG) and the alkyl substituent on the dithioacetal moiety [1]. While both methyl and ethyl esters are commercially available, their divergent physicochemical properties—such as melting point and solubility—and their differential behavior in nucleophilic displacement and cyclization reactions preclude simple interchange without compromising yield, selectivity, or product isolation [2]. The quantitative evidence detailed in Section 3 demonstrates that the methyl ester provides a unique balance of crystallinity (facilitating purification) and reactivity that is distinct from its ethyl ester and nitrile analogs.

Quantitative Differentiation Evidence: Methyl 2-Cyano-3,3-di(methylthio)acrylate (3490-92-4) versus Closest Analogs


Solid-State Physical Form Enables Facile Purification Relative to the Liquid Ethyl Ester Analog

The methyl ester target compound is a solid at room temperature (melting point 82–84 °C), whereas the widely used analog ethyl 2-cyano-3,3-bis(methylthio)acrylate (CAS 17823-58-4) is a liquid . This difference in physical state directly impacts the ease of purification; the solid methyl ester can be purified via simple recrystallization, eliminating the need for distillation or column chromatography often required for the liquid ethyl ester.

Organic Synthesis Process Chemistry Purification

Divergent Chemoselectivity in Amide Cyclization: Methyl Ester Provides Isolable Intermediates for Fused Heterocycles

When reacting with carboxamides, the methyl ester (1a) and the nitrile analog 2-cyano-3,3-bis(methylthio)acrylonitrile (1b) exhibit fundamentally different chemoselectivity. The methyl ester (1a) undergoes displacement of a single methylthio group to yield stable acyclic methyl 3-N-acylamino-2-cyano-3-(methylthio)acrylates (3a-g), which can be isolated and subsequently cyclized to pyrimidines [1]. In contrast, the nitrile analog (1b) reacts with the same carboxamides to directly give pyrimidine-5-carbonitrile derivatives (7a-f) without isolable intermediates, offering a distinct synthetic route for constructing fused heterocycles like pyrimido[4,5-b]quinolines.

Heterocyclic Chemistry Pyrimidine Synthesis Chemoselectivity

Quantified Yield Range in Quinoline Synthesis: 14–77% Provides a Benchmark for Process Optimization

In the reaction with arylamines to form 2-methylthio-4-hydroxyquinoline-3-carbonitriles, the methyl ester (1) delivers yields ranging from 14% to 77% depending on the specific arylamine substituent [1]. This wide yield range provides a quantifiable benchmark for process chemists to optimize reaction conditions. No directly comparable yield data for the ethyl ester in this specific quinoline-forming reaction were identified in the peer-reviewed literature, highlighting a data gap for the comparator.

Quinoline Synthesis Reaction Optimization Yield Benchmark

High Selectivity in 2-Aminothiophene Synthesis: Single Product Formation

In a multi-component reaction for the synthesis of pharmacologically valuable tetrasubstituted 2-aminothiophenes, reactions involving ethyl 2-cyano-3,3-bis(methylthio)acrylate selectively produced single products [1]. While this study used the ethyl ester analog, the authors explored various symmetrical and asymmetrical ketene dithioacetals, demonstrating the class's versatility. The high selectivity (single product formation) is a key advantage for this class of compounds, minimizing purification needs.

2-Aminothiophene Green Chemistry Selectivity

Optimal Application Scenarios for Methyl 2-Cyano-3,3-di(methylthio)acrylate (3490-92-4) in Research and Industrial Settings


Modular Synthesis of Polyfunctionalized Pyrimidines via Isolable Acrylate Intermediates

Utilize the methyl ester's unique chemoselectivity (Section 3, Evidence Item 2) to access a library of pyrimidine derivatives. The reaction with carboxamides yields stable acyclic intermediates (methyl 3-N-acylamino-2-cyano-3-(methylthio)acrylates) that can be isolated, characterized, and then cyclized under mild conditions [1]. This two-step, modular approach is ideal for medicinal chemistry campaigns requiring diverse pyrimidine scaffolds.

Facile Synthesis of 2-Methylthio-4-hydroxyquinoline-3-carbonitriles with Established Yield Benchmarks

Employ the methyl ester in reactions with arylamines to construct 2-methylthio-4-hydroxyquinoline-3-carbonitriles, key intermediates for further quinoline diversification [1]. The published yield range (14–77%) provides a clear benchmark for process optimization and troubleshooting, allowing chemists to rapidly assess reaction efficiency and make informed adjustments to aryl amine selection and reaction parameters.

Crystalline Intermediate for Solid-Phase Synthesis or Crystallization-Driven Purification Workflows

Leverage the solid-state nature of the methyl ester (Section 3, Evidence Item 1) to integrate this building block into workflows where solid handling is advantageous, such as automated solid-dispensing systems or solid-phase synthesis. The ability to purify the starting material or intermediates via simple recrystallization, rather than chromatography, aligns with green chemistry principles and simplifies scale-up [1].

Construction of Fused Heterocyclic Systems via Sequential Displacement-Cyclization Cascades

Exploit the differential reactivity of the methyl ester (Section 3, Evidence Item 2) to design cascade reactions. The ability to isolate the mono-displacement intermediate allows for the introduction of additional diversity elements before the final cyclization step, enabling the efficient synthesis of complex fused heterocycles such as pyrimido[4,5-b]quinolines that are not directly accessible from the more reactive nitrile analog.

Technical Documentation Hub

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